molecular formula C11H13BrS B8390435 m-Bromophenyl 3-methyl-2-butenyl sulfide

m-Bromophenyl 3-methyl-2-butenyl sulfide

Cat. No.: B8390435
M. Wt: 257.19 g/mol
InChI Key: OLHBBYLGOFBRKB-UHFFFAOYSA-N
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Description

M-Bromophenyl 3-methyl-2-butenyl sulfide is a useful research compound. Its molecular formula is C11H13BrS and its molecular weight is 257.19 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H13BrS

Molecular Weight

257.19 g/mol

IUPAC Name

1-bromo-3-(3-methylbut-2-enylsulfanyl)benzene

InChI

InChI=1S/C11H13BrS/c1-9(2)6-7-13-11-5-3-4-10(12)8-11/h3-6,8H,7H2,1-2H3

InChI Key

OLHBBYLGOFBRKB-UHFFFAOYSA-N

Canonical SMILES

CC(=CCSC1=CC(=CC=C1)Br)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

36 g of 3-bromothiophenol were dissolved in 400 ml of dimethylformamide. After the addition of 27 g of finely powdered potassium carbonate and 29 g of 3,3-dimethylallyl bromide, the mixture was stirred at room temperature for 1 hour, diluted with 500 ml of water, acidified with 3N hydrochloric acid while cooling and extracted with ether. The yellow-brown oil obtained after evaporation was distilled in a high vacuum. There were obtained 48 g of m-bromophenyl 3-methyl-2-butenyl sulfide as a colorless liquid, boiling point 85° C./13.3 Pa.
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36 g
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400 mL
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29 g
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500 mL
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

25.00 g (132.0 mmol) of 3-bromothiophenol, 200 ml of DMF and 18.23 g (138.0 mmol) of potassium carbonate are introduced into a three-necked flask. 18.0 ml (157.0 mmol) of 1-bromo-3-methyl-2-butene are added dropwise and the mixture is stirred at room temperature for five hours. The reaction medium is poured into water and extracted with ethyl acetate, and the organic phase is separated out after settling has taken place, washed with water, dried over magnesium sulphate and evaporated. 33.00 g (97%) of the expected compound are collected in the form of a yellow oil.
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25 g
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200 mL
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18.23 g
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18 mL
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Synthesis routes and methods IV

Procedure details

A solution of 3-bromothiophenol (5.0 g) in 60 mL of DMF was treated with 3.75 g of ground potassium carbonate and 3.2 mL of 3,3-dimethylallyl bromide. The reaction mixture was stirred at room temperature for two hours, poured onto 75 mL of ice-water, acidified to pH 2.0 with 10% HCl and extracted with three 75 mL portions of ether. The organic phase was dried over MgSO4, filtered and concentrated in vacuo to give a yellow oil. The product was purified by short path distillation (T=170° C. at 950 mTorr) to give 5.651 g of 1-bromo-3-(3-methyl-but-2-enylsulfanyl)-benzene as a colorless liquid.
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5 g
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3.2 mL
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60 mL
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ice water
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75 mL
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